molecular formula C7H10N2O B1315401 (3,4-Diaminophenyl)methanol CAS No. 63189-98-0

(3,4-Diaminophenyl)methanol

Cat. No. B1315401
CAS RN: 63189-98-0
M. Wt: 138.17 g/mol
InChI Key: HMVJXTUUQJUYJI-UHFFFAOYSA-N
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Description

(3,4-Diaminophenyl)methanol , also known as DAPM , is a chemical compound with the following properties:



  • Chemical Formula : C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O

  • Molecular Weight : 138.17 g/mol

  • Physical Form : Solid

  • Melting Point : 97 - 99°C

  • Purity : Approximately 90%

  • Storage Temperature : Store at 4°C



Synthesis Analysis

The synthesis of DAPM involves the reaction of appropriate starting materials. While I don’t have specific synthetic procedures for DAPM, it’s essential to explore relevant literature to understand its synthesis pathways.



Molecular Structure Analysis

DAPM’s molecular structure consists of a phenyl ring (C<sub>6</sub>H<sub>5</sub>) attached to a methanol group (CH<sub>2</sub>OH). The amino groups (NH<sub>2</sub>) at positions 3 and 4 on the phenyl ring contribute to its unique properties.



Chemical Reactions Analysis

DAPM can participate in various chemical reactions, including:



  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination : Conversion of the carbonyl group to an amine using reducing agents.

  • Oxidation : Oxidation of the alcohol group to a carboxylic acid or aldehyde.



Physical And Chemical Properties Analysis


  • Solubility : DAPM is soluble in polar solvents like water and methanol.

  • Color : Typically white or off-white.

  • Odor : Odorless.

  • Stability : Stable under normal conditions.


Scientific Research Applications

  • Chemical Synthesis

    • (3,4-Diaminophenyl)methanol is used in chemical synthesis . It’s a compound with the molecular formula C7H10N2O and a molecular weight of 138.17 .
  • Sensing Applications

    • Boronic acids, which can be derived from (3,4-Diaminophenyl)methanol, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • The methods of application in sensing can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
    • The outcomes of these sensing applications can vary widely. Boronic acids have been used in areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .
  • Preparation of Polyurethane and Thermosets

    • 4,4’-Diaminodiphenyl methane, which is structurally similar to (3,4-Diaminophenyl)methanol, is an important additive in the preparation of polyurethane and thermosets .
    • The outcomes would be enhanced properties of the resulting material, such as insulation, heat endurance, and chemical resistance .
  • Preparation of Electric Cables and Wires

    • 3,3’-Dimethyl-4,4’-diamino diphenylmethane, another compound structurally similar to (3,4-Diaminophenyl)methanol, is used as a good curing agent in the preparation of electric cables and wires .
    • The outcomes would be cables and wires with excellent properties of insulation, heat endurance, and chemical resistance .
  • Pharmaceutical Research

    • (3,4-Diaminophenyl)methanol could potentially be used in pharmaceutical research . Its structural properties might make it a candidate for the synthesis of new drugs or as a building block in complex organic synthesis .
    • The methods of application would involve using the compound in various chemical reactions to synthesize new compounds, which could then be tested for their pharmacological properties .
    • The outcomes would depend on the specific reactions being carried out and the pharmacological properties of the resulting compounds .
  • Material Science

    • (3,4-Diaminophenyl)methanol could potentially be used in material science . Its structural properties might make it useful in the synthesis of new materials .
    • The methods of application would involve using the compound in various chemical reactions to synthesize new materials, which could then be tested for their physical and chemical properties .
    • The outcomes would depend on the specific reactions being carried out and the properties of the resulting materials .

Safety And Hazards


  • Hazard Codes : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

  • Precautionary Statements : P411, P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501.

  • Safety Measures : Handle with care, use appropriate protective equipment, and follow safety protocols.


Future Directions

Research on DAPM could explore:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize derivatives for enhanced properties.

  • Applications : Explore applications in materials science or medicinal chemistry.


For more detailed information, refer to the relevant literature12. Keep in mind that this analysis is based on available data, and further research is essential for a comprehensive understanding of DAPM.


properties

IUPAC Name

(3,4-diaminophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJXTUUQJUYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512594
Record name (3,4-Diaminophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Diaminophenyl)methanol

CAS RN

63189-98-0
Record name 3,4-Diaminobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63189-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Diaminophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3,4-diaminophenyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Six grams (0.035 mole) of 4-amino-3-nitrobenzyl alcohol, 95 ml. of tetrahydrofuran and 0.5 g. of Raney Nickel were hydrogenated at 40 psi at room temperature until 3 moles of hydrogen were absorbed. The catalyst was filtered and the filtrate was evaporated in vacuo to yield 4.83 g. (82 percent yield) of 3,4-diaminobenzyl alcohol, mp 74°-75° C.
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Synthesis routes and methods II

Procedure details

A mixture of 8.3 parts of 4-amino-3-nitrobenzaldehyde in 200 parts of methanol is hydrogenated at normal pressure and at room temperature with 5 parts of Raney-nickel catalyst. After the calculated amount of hydrogen is taken up, the catalyst is filtered off and the filtrate is evaporated, yielding 8.5 parts of 3,4-diaminobenzenemethanol as an oily residue.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
6
Citations
VJ Tortorelli, PM Hergenrother… - Old Dominion Univ., NASA …, 1991 - ntrs.nasa.gov
Polyphenyl quinoxalines (PPQs) are an important family of high performance polymers that offer good chemical and thermal stability coupled with excellent mechanical properties. …
Number of citations: 4 ntrs.nasa.gov
B Zhu, X Zhang, H Jia, Y Li, H Liu, W Tan - Organic & biomolecular …, 2010 - pubs.rsc.org
A highly selective ratiometric fluorescent probe, which contains an aminonaphthalimide fluorophore and a self-immolative spacer for 1,4-dithiothreitol (DTT) detection was designed and …
Number of citations: 46 pubs.rsc.org
AM Khan, S Gupta, JC Katiyar, SK Singh… - … für Naturforschung C, 1991 - degruyter.com
The comparative anthelmintic activity of a possible prodrug, 2,2′-dicarbomethoxyamino-5,5′-dibenzimidazolyl methanol (2) with its parent compound 2,2′-dicarbomethoxyamino-5,5…
Number of citations: 2 www.degruyter.com
SK Singh, VL Sharma, S Sharma, AP Bhaduri - academia.edu
Z. Naturforsch. 46c, 673-677 (1991); received February 13/May 8, 1991 Prodrug, Anthelmintic Activity, Bisbenzimidazole, Comparative Efficacy The comparative anthelmintic activity of a …
Number of citations: 0 www.academia.edu
C Mari, V Pierroz, A Leonidova… - European Journal of …, 2015 - Wiley Online Library
Photoactivated chemotherapy (PACT) relies on the use of a drug and light to cause cell death. Unlike photodynamic therapy (PDT), its mechanism of action is independent of the …
R Mamgain, FV Singh - ACS Organic & Inorganic Au, 2022 - ACS Publications
Chemistry of organoselenium reagents have now become an important tool of synthetic organic and medicinal chemistry. These reagents activate the olefinic double bonds and used to …
Number of citations: 12 pubs.acs.org

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